molecular formula C16H16N2 B14227556 N,N'-Diphenyl-N-prop-2-en-1-ylmethanimidamide CAS No. 824424-28-4

N,N'-Diphenyl-N-prop-2-en-1-ylmethanimidamide

Cat. No.: B14227556
CAS No.: 824424-28-4
M. Wt: 236.31 g/mol
InChI Key: VVCUJKZEYHBQQC-UHFFFAOYSA-N
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Description

N,N’-Diphenyl-N-prop-2-en-1-ylmethanimidamide is an organic compound characterized by the presence of two phenyl groups and a prop-2-en-1-yl group attached to a methanimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diphenyl-N-prop-2-en-1-ylmethanimidamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate. This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . The reaction conditions often include the use of carbon disulfide in the presence of potassium hydroxide (KOH), which facilitates the formation of the desired heterocyclic nuclei.

Industrial Production Methods

Industrial production methods for N,N’-Diphenyl-N-prop-2-en-1-ylmethanimidamide are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenyl-N-prop-2-en-1-ylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N,N’-Diphenyl-N-prop-2-en-1-ylmethanimidamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N’-Diphenyl-N-prop-2-en-1-ylmethanimidamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Diphenyl-N-prop-2-en-1-ylmethanimidamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

824424-28-4

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

N,N'-diphenyl-N-prop-2-enylmethanimidamide

InChI

InChI=1S/C16H16N2/c1-2-13-18(16-11-7-4-8-12-16)14-17-15-9-5-3-6-10-15/h2-12,14H,1,13H2

InChI Key

VVCUJKZEYHBQQC-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C=NC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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